(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
Scientific Research Applications
Imaging for Parkinson's Disease
One study focused on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from its precursor with a high radiochemical yield and purity, indicating its potential for aiding in the diagnosis and study of Parkinson's disease (Wang et al., 2017).
Anticancer and Antituberculosis Studies
Another study synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone to evaluate their anticancer and antituberculosis activities. Some compounds showed significant activity against human breast cancer cell lines and M. tb h37Rv, indicating their potential as therapeutic agents (Mallikarjuna et al., 2014).
Molecular Interactions
Research into the molecular interaction of similar compounds with the CB1 cannabinoid receptor highlighted their potential in understanding receptor binding and activity modulation, which could be beneficial in designing new therapeutic agents (Shim et al., 2002).
Antimicrobial Activities
Several studies synthesized new derivatives to assess their antimicrobial activities. For example, novel 1,2,4-triazole derivatives exhibited good or moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobials (Bektaş et al., 2007).
Structural and Synthesis Studies
Additional research focused on the synthesis, structural exploration, and activity evaluation of compounds with similar structures. This includes studies on novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the versatility and potential applications of these compounds in various fields of medicinal chemistry (Bhat et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to target inflammation-associated enzymes .
Mode of Action
Related compounds have been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations .
Biochemical Pathways
Similar compounds have been reported to affect inflammation-associated pathways .
Result of Action
Similar compounds have been reported to inhibit the inflammatory response .
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-2-1-3-16(12-15)23-4-6-25(7-5-23)19(26)17-13-18(22-14-21-17)24-8-10-27-11-9-24/h1-3,12-14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWPRYVWTNJDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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